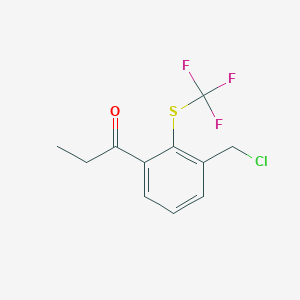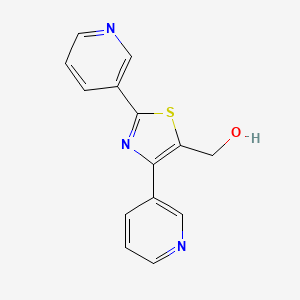
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C12H14F2O This compound is characterized by the presence of a difluoromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane or chloroform.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure high yields and purity of the final product. These methods often incorporate advanced purification techniques like distillation and crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the difluoromethyl group or other substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethyl)-4-ethylphenyl)propan-2-one: This compound has a similar structure but with different positions of the difluoromethyl and ethyl groups on the phenyl ring, which can lead to variations in its chemical and biological properties.
1-(4-(Trifluoromethyl)-2-ethylphenyl)propan-2-one: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H14F2O |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1-[4-(difluoromethyl)-2-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O/c1-3-9-7-11(12(13)14)5-4-10(9)6-8(2)15/h4-5,7,12H,3,6H2,1-2H3 |
Clave InChI |
ZNHIHKHSUWKGCD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(F)F)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)






![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)


![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)

